2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid
CAS No.: 780022-12-0
Cat. No.: VC18480092
Molecular Formula: C6H8O5S2
Molecular Weight: 224.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 780022-12-0 |
---|---|
Molecular Formula | C6H8O5S2 |
Molecular Weight | 224.3 g/mol |
IUPAC Name | 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid |
Standard InChI | InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11) |
Standard InChI Key | SXJCCTLCIBGXGB-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC(=C1CCS(=O)(=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a thiophene ring substituted with hydroxyl groups at positions 2 and 5, linked to an ethanesulfonic acid group via a methylene bridge. The IUPAC name, 2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid, reflects this arrangement . The SMILES notation and InChIKey SXJCCTLCIBGXGB-UHFFFAOYSA-N
provide precise descriptors for computational modeling and database referencing .
Physicochemical Characteristics
Key properties include:
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Molecular Weight: 224.3 g/mol
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Solubility: High water solubility due to the sulfonic acid group () .
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Acidity: The sulfonic acid () and phenolic hydroxyl groups () contribute to its pH-dependent behavior .
The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for biological recognition and material assembly processes.
Synthetic Methodologies
Challenges in Synthesis
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Regioselectivity: Ensuring sulfonation occurs at the 3-position of the thiophene ring.
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Stability of Hydroxyl Groups: Protection-deprotection strategies may be necessary to prevent oxidation during synthesis .
Applications in Medicinal Chemistry and Materials Science
Drug Design
The compound’s dual functionality (hydrophilic sulfonic acid and lipophilic thiophene) makes it a valuable pharmacophore for optimizing drug solubility and bioavailability. For example, sulfonic acid groups are integral to many antiviral and anticoagulant agents .
Materials Science
In polymer chemistry, sulfonated thiophenes serve as conductive dopants for organic semiconductors. The compound’s ability to stabilize charge carriers could improve the efficiency of organic light-emitting diodes (OLEDs) .
Comparative Analysis with Related Thiophene Derivatives
Compound Name | Structural Features | Key Differences |
---|---|---|
2-Thiophenesulfonic Acid | Single sulfonic acid group at position 2 | Lacks hydroxyl groups, lower solubility |
3,4-Ethylenedioxythiophene | Fused dioxane ring | Enhanced conductivity, no sulfonic acid |
2,5-Dihydroxythiophene | Hydroxyl groups at 2 and 5 | No sulfonic acid, limited applications |
This comparison highlights the unique combination of redox activity and water solubility in 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid, distinguishing it from related derivatives .
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